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molecular formula C8H10BrNO B1278402 3-Bromo-5-isopropoxypyridine CAS No. 212332-40-6

3-Bromo-5-isopropoxypyridine

Cat. No. B1278402
M. Wt: 216.07 g/mol
InChI Key: ASEHPOZWQJRWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06979695B2

Procedure details

A slurry of 5-amino-3-bromopyridine (1.29 g, 7.46 mmol) in 6M HCl solution (5 mL) was stirred 30 min at ambient temperature. The mixture was concentrated under high vacuum, and the residue was vacuum dried for 15 h at 50° C., affording a tan solid. The solid was slurried in 2-propanol (25 mL), and treated with isoamyl nitrite (1.70 g, 15.00 mmol). The mixture was stirred and heated under reflux for 1.5 h. The solution was concentrated by rotary evaporation, and the residue was partitioned between diethyl ether and 1M NaOH solution. The aqueous layer was separated and extracted with ether. The combined ether extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation producing an orange oil (2.03 g). The oil was purified by vacuum distillation, collecting the fraction with bp 105-115° C. at 9 mm Hg. The distilled product was further purified by column chromatography on silica gel, eluting with 10-20% (v/v) diethyl ether in hexane. Selected fractions, based upon TLC analysis (Rf 0.40 in hexane-ether, (4:1, v/v)) were combined and concentrated by rotary evaporation to give 566.0 mg (35.2%) of a clear, colorless oil.
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([Br:8])[CH:5]=[N:6][CH:7]=1.N(OCCC(C)C)=O.[CH3:17][CH:18]([OH:20])[CH3:19]>Cl>[CH:18]([O:20][C:2]1[CH:3]=[C:4]([Br:8])[CH:5]=[N:6][CH:7]=1)([CH3:19])[CH3:17]

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
NC=1C=C(C=NC1)Br
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under high vacuum
CUSTOM
Type
CUSTOM
Details
dried for 15 h at 50° C.
Duration
15 h
CUSTOM
Type
CUSTOM
Details
affording a tan solid
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 h
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between diethyl ether and 1M NaOH solution
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC=1C=C(C=NC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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